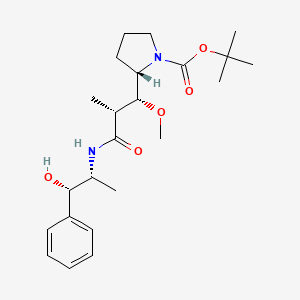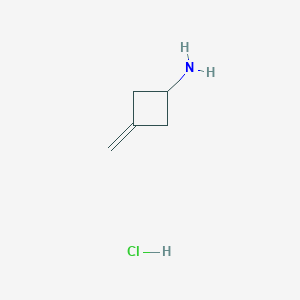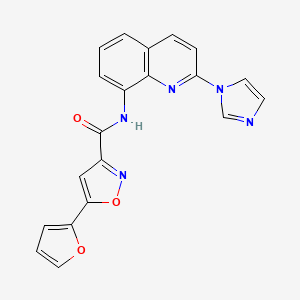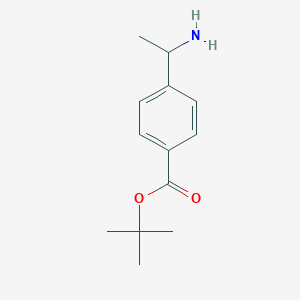
(S)-tert-butyl 2-((1R,2R)-3-(((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)amino)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate
Description
(S)-tert-butyl 2-((1R,2R)-3-(((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)amino)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C23H36N2O5 and its molecular weight is 420.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Boc-Dap-NE is primarily used in the synthesis of Antibody-Drug Conjugates (ADCs) . The primary target of Boc-Dap-NE is tubulin , a globular protein that is the main component of the cytoskeleton in cells. Tubulin forms microtubules, which are essential for cell division and maintaining cell shape .
Mode of Action
Boc-Dap-NE acts as an intermediate in the synthesis of Monomethyl auristatin E (MMAE), which is an inhibitor of tubulin polymerization . MMAE can be used to synthesize ADCs as ADC Cytotoxin . The ADCs are comprised of an antibody to which MMAE is attached through an ADC linker . The ADCs exhibit high selectivity and toxicity to the tumor .
Biochemical Pathways
The primary biochemical pathway affected by Boc-Dap-NE is the polymerization of tubulin . By inhibiting this process, Boc-Dap-NE disrupts the formation of microtubules, which are essential for cell division and maintaining cell shape .
Pharmacokinetics
The pharmacokinetics of Boc-Dap-NE are largely determined by its role as an intermediate in the synthesis of MMAE . The ADCs, to which MMAE is attached, are designed to increase efficacy and reduce the toxicity of payloads compared with traditional cytotoxic drugs . The selective delivery of cytotoxic drugs to tumor cells increases the percentage of cytotoxic molecules that reach the tumor, thus broadening the therapeutic window .
Result of Action
The molecular and cellular effects of Boc-Dap-NE’s action are primarily seen in its role as an intermediate in the synthesis of MMAE . The inhibition of tubulin polymerization disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis .
Action Environment
The action of Boc-Dap-NE is influenced by various environmental factors. The stability of the ADC linker is crucial in the blood system to reduce the release of the payload and the subsequent off-target toxicity . In the tumor microenvironment, some payloads are released to kill the tumor cells .
Biochemical Analysis
Biochemical Properties
Boc-Dap-NE plays a crucial role in biochemical reactions as it is an intermediate in the synthesis of Monomethyl auristatin E (MMAE), an inhibitor of tubulin polymerization . MMAE can be used to synthesize ADCs as an ADC Cytotoxin
Cellular Effects
The cellular effects of Boc-Dap-NE are primarily related to its role in the synthesis of ADCs. ADCs, once internalized by target cells, release their cytotoxic drug, leading to cell death
Molecular Mechanism
Boc-Dap-NE’s molecular mechanism of action is tied to its role as an intermediate in the synthesis of MMAE . MMAE inhibits tubulin polymerization, disrupting the formation of microtubules, essential components of the cell’s cytoskeleton . This disruption can lead to cell cycle arrest and apoptosis .
Properties
IUPAC Name |
tert-butyl (2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2O5/c1-15(21(27)24-16(2)19(26)17-11-8-7-9-12-17)20(29-6)18-13-10-14-25(18)22(28)30-23(3,4)5/h7-9,11-12,15-16,18-20,26H,10,13-14H2,1-6H3,(H,24,27)/t15-,16-,18+,19-,20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDVGABQIFOWFC-SCQOQHIRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)NC(C)C(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)OC)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160800-65-7 | |
| Record name | Boc-dap-NE | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160800657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BOC-DAP-NE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ASQ83R8UEA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-(furan-2-ylmethyl)-2-phenyl-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]ethenesulfonamide](/img/structure/B2893396.png)
![N-[1-(2-Chlorophenyl)-5-methylpyrazol-3-yl]prop-2-enamide](/img/structure/B2893400.png)
![2-(8,9-Diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B2893401.png)

![5-[(2,3-Dimethylcyclohexyl)amino]-5-oxopentanoic acid](/img/structure/B2893403.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2893405.png)
![6-(4-chlorophenyl)-2-[(4-fluorophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2893406.png)
![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2893407.png)
![(Z)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2893409.png)

![2,2-Dimethyl-1-{4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl}propan-1-one](/img/structure/B2893411.png)



